molecular formula C19H17ClN2O2 B2660687 N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-13-8

N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2660687
CAS No.: 862831-13-8
M. Wt: 340.81
InChI Key: DQDJUUXFNPPHLN-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide featuring a 1,2-dimethylindole core linked to a 2-oxoacetamide moiety substituted with a 4-chlorobenzyl group. The compound’s structure combines electron-withdrawing (chlorophenyl) and lipophilic (dimethylindole) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-17(15-5-3-4-6-16(15)22(12)2)18(23)19(24)21-11-13-7-9-14(20)10-8-13/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDJUUXFNPPHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, potassium iodide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Indole Substitution Amide Side Chain Key Biological Findings Reference ID
N-[(4-Chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide 1,2-Dimethyl 4-Chlorobenzyl Potential MDM2/PBR binding (inferred)
2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e) None N-Propyl, 4-Chlorophenyl High MDM2-p53 binding affinity
D-24851 1-(4-Chlorobenzyl) N-Pyridin-4-yl Microtubule destabilization; no neurotoxicity
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide None 4-Fluorobenzyl Moderate PBR binding
C730-0632 (N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide) 1,2-Dimethyl 3,4-Dimethoxyphenyl Enhanced solubility; reduced hydrophobicity

Research Findings and Implications

  • Structural Insights :

    • The 1,2-dimethylindole core in the target compound likely improves metabolic stability compared to unsubstituted indoles (e.g., compound 2e) .
    • Chlorine in the benzyl group may enhance binding via halogen bonding, as seen in related chlorophenyl analogs ().
  • Therapeutic Potential: The compound’s indole-glyoxylamide scaffold aligns with known MDM2 and PBR modulators, suggesting utility in oncology and neurodegenerative diseases . Further studies should explore its activity against drug-resistant cell lines, leveraging insights from D-24851’s success .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of neuroinflammation and cancer treatment. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C_{17}H_{16}ClN_{2}O_{2}
  • Molecular Weight : 336.77 g/mol

Its structure features a chlorophenyl group attached to an indole derivative, which is known to influence its biological properties.

Research indicates that this compound exhibits anti-inflammatory properties by modulating various signaling pathways. One significant mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) signaling, which plays a crucial role in inflammatory responses.

Key Findings:

  • Anti-inflammatory Activity : The compound has been shown to significantly reduce nitric oxide (NO) production in activated microglia, indicating its potential for neuroprotective effects against neuroinflammation .
  • Cytokine Inhibition : It also inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, further supporting its role in mitigating inflammatory processes .
  • Neuroprotection : In vivo studies demonstrated that treatment with this compound improved behavioral deficits in animal models of Parkinson's disease by protecting dopaminergic neurons from inflammatory damage .

Table 1: Summary of Biological Activities

Activity TypeObservationReference
Anti-inflammatoryReduced NO production in LPS-stimulated microglia
Cytokine ReleaseInhibited TNF-alpha and IL-6 release
NeuroprotectionImproved behavioral outcomes in MPTP model
Tumor Growth InhibitionSignificant inhibition in xenograft models

Cancer Research Insights

In addition to its neuroprotective effects, this compound has been investigated for its anticancer properties. Studies have indicated that it can inhibit tumor growth in various cancer models, particularly head and neck cancers.

Key Findings:

  • Tumor Growth Inhibition : In a mouse xenograft model, this compound demonstrated significant tumor growth inhibition, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a promising area for further research.

Q & A

Q. Optimization Tips :

  • Use HPLC or TLC to track intermediate purity.
  • For higher yields, employ microwave-assisted synthesis for the indole formation step (reduces time by 50%) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

  • ¹H/¹³C NMR :
    • Indole protons : Look for singlet peaks at δ 7.2–7.8 ppm (aromatic H) and δ 3.8–4.1 ppm (N-CH₃ groups).
    • Chlorophenylmethyl group : A doublet near δ 4.5 ppm (CH₂) and aromatic signals at δ 7.3–7.5 ppm .
  • IR Spectroscopy : Confirm the amide C=O stretch at ~1680 cm⁻¹ and indole N-H bend at ~3400 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the exact mass (C₁₉H₁₈ClN₂O₂: 365.09 Da). Fragmentation patterns include loss of the chlorophenylmethyl group (m/z 231) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., inconsistent enzyme inhibition IC₅₀ values)?

Answer:
Contradictions often arise from assay conditions or structural analogs. To address this:

Standardize Assays :

  • Use identical buffer systems (e.g., Tris-HCl vs. PBS) and enzyme concentrations.
  • Validate via positive controls (e.g., staurosporine for kinase inhibition).

Structural Confirmation : Ensure the compound’s purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography (using SHELXL ).

SAR Analysis : Compare with analogs like N-(2-acetylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide (F12016), which lacks the chlorophenylmethyl group but shows PPARγ selectivity. This highlights the role of substituents in target affinity .

Advanced: What computational strategies are recommended for predicting the compound’s binding modes to enzymes like cyclooxygenase-2 (COX-2)?

Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Glide with the COX-2 crystal structure (PDB ID: 5KIR). Parameterize the ligand with GAFF2 force fields.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bonding with key residues (e.g., Arg120, Tyr355).

Free Energy Calculations : Apply MM-PBSA or FEP+ to predict ΔG binding. Cross-validate with experimental IC₅₀ data from fluorescence polarization assays .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane or acetone/water) for slow evaporation.
  • Temperature Gradients : Use a thermal cycler to vary temperatures (4°C to 25°C) during crystallization.
  • Additives : Introduce co-formers like succinic acid to stabilize crystal packing via hydrogen bonding.
  • Data Collection : Resolve twinning issues by collecting high-resolution data (≤1.0 Å) and refining with SHELXL-2018 .

Advanced: What experimental design considerations are critical for in vivo neuropharmacology studies of this compound?

Answer:

Dosing Regimen :

  • Determine solubility in vehicle (e.g., 10% DMSO/90% saline) and administer via intraperitoneal injection (5–20 mg/kg).
  • Use pharmacokinetic profiling (LC-MS/MS) to measure plasma half-life and brain permeability.

Behavioral Models :

  • Test anxiolytic activity in the elevated plus maze (EPM) and antidepressant effects in the forced swim test (FST).

Biomarker Analysis :

  • Quantify BDNF or TNF-α levels in hippocampal tissue via ELISA to correlate with behavioral outcomes .

Basic: What are the stability profiles of this compound under varying pH and storage conditions?

Answer:

  • pH Stability :
    • Stable at pH 5–7 (aqueous solutions). Degrades rapidly at pH >8 (amide hydrolysis) or pH <4 (indole ring protonation).
  • Storage :
    • Store at –20°C in amber vials under argon. Shelf life: 6 months.
    • Lyophilized form retains >90% potency for 12 months.
  • Light Sensitivity : Degrades by 15% after 72 hours under UV light; use light-protected containers .

Advanced: How can researchers validate the compound’s selectivity across kinase targets to avoid off-target effects?

Answer:

Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). Prioritize AGC (PKA, PKC) and CMGC (CDK, MAPK) families.

Cellular Assays : Measure phospho-ERK/phospho-AKT levels via Western blot in HEK293 cells.

Structural Insights : Overlay docking poses with known inhibitors (e.g., staurosporine) to identify conserved binding motifs. Refine using covalent docking if reactive groups are present .

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